4-fluoro-3-iodo-2H-indazol-6-amine
Description
4-Fluoro-3-iodo-2H-indazol-6-amine is a halogenated indazole derivative characterized by a fluorine atom at position 4, an iodine atom at position 3, and an amine group at position 5. Indazoles are nitrogen-containing heterocycles with applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents. The fluorine and iodine substituents confer unique electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
IUPAC Name |
4-fluoro-3-iodo-2H-indazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FIN3/c8-4-1-3(10)2-5-6(4)7(9)12-11-5/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCSZIHBSKYLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole ring .
Industrial Production Methods
Industrial production of 4-fluoro-3-iodo-2H-indazol-6-amine may involve scalable synthetic routes that utilize transition metal-catalyzed reactions for higher yields and selectivity. For example, copper-catalyzed cyclization reactions and palladium-catalyzed cross-coupling reactions are commonly employed in the large-scale synthesis of indazole derivatives .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-iodo-2H-indazol-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reaction conditions and reagents used.
Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-iodosuccinimide (NIS):
Copper and Palladium Catalysts: Used in cyclization and cross-coupling reactions to enhance yields and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
4-fluoro-3-iodo-2H-indazol-6-amine has several scientific research applications, including:
Medicinal Chemistry: Used in the development of therapeutic agents for the treatment of various diseases such as cancer, inflammation, and bacterial infections.
Biological Research: Employed as a tool compound to study biological pathways and molecular targets involved in disease processes.
Chemical Biology: Used in the design and synthesis of chemical probes to investigate protein functions and interactions.
Industrial Applications: Utilized in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-3-iodo-2H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity to target proteins by modulating its lipophilicity and electronic properties . The compound may inhibit or activate specific enzymes or receptors, leading to downstream effects on cellular processes and disease pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties based on evidence:
| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 4-Fluoro-3-iodo-2H-indazol-6-amine | Not specified | F (4), I (3), NH₂ (6) | ~300 (estimated) | High halogen content; polar amine |
| 6-Chloro-3-iodo-1H-indazol-4-amine | 885520-00-3 | Cl (6), I (3), NH₂ (4) | 293.49 | Chlorine at 6; iodine at 3 |
| 3-Chloro-6-methyl-2H-indazol-4-amine | 885520-97-8 | Cl (3), CH₃ (6), NH₂ (4) | Not provided | Methyl group enhances lipophilicity |
| 4-Amino-1H-indazol-6-ol hydrochloride | 1167055-54-0 | OH (6), NH₂ (4), HCl | Not provided | Hydroxyl group; hydrochloride salt |
Key Observations :
- Halogen Effects : The iodine substituent in this compound and 6-chloro-3-iodo-1H-indazol-4-amine increases molecular weight and may enhance stability or steric hindrance in binding interactions compared to chlorine or fluorine analogs .
- Electronic Properties : Fluorine (strong electron-withdrawing) at position 4 in the target compound likely reduces the basicity of the amine group at position 6 compared to chlorine or hydroxyl substituents .
- Solubility: The hydrochloride salt of 4-amino-1H-indazol-6-ol () suggests improved aqueous solubility, whereas methyl or halogenated analogs () may exhibit lower solubility due to increased hydrophobicity .
Q & A
Q. What advanced techniques characterize the compound’s degradation products under oxidative stress?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
